molecular formula C16H22N2O5S B5223391 4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B5223391
M. Wt: 354.4 g/mol
InChI Key: BBBALALBFMMCIR-UHFFFAOYSA-N
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Description

4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a morpholine ring, a sulfonyl group, and an oxolane ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of morpholine with a sulfonyl chloride to form a morpholine sulfonyl intermediate. This intermediate is then reacted with a benzamide derivative that contains an oxolane ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted morpholine compounds. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The oxolane ring and benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(MORPHOLINE-4-SULFONYL)METHYL]PHENYL METHANAMINE: This compound has a similar structure but lacks the oxolane ring.

    4-(MORPHOLINE-4-SULFONYL)BENZAMIDE: This compound lacks the oxolane ring and the additional methyl group.

Uniqueness

4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the oxolane ring and the sulfonyl group, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-16(17-12-14-2-1-9-23-14)13-3-5-15(6-4-13)24(20,21)18-7-10-22-11-8-18/h3-6,14H,1-2,7-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBALALBFMMCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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